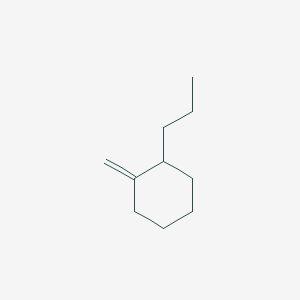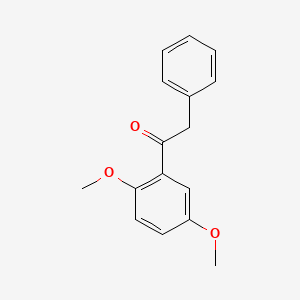![molecular formula C9H14OS4 B14431121 4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one CAS No. 77102-71-7](/img/structure/B14431121.png)
4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one is a compound belonging to the class of dithiolones. This compound is characterized by the presence of two isopropylthio groups attached to a dithiol-2-one core. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one typically involves the reaction of propan-2-thiol with a suitable dithiol-2-one precursor under controlled conditions. One common method involves the three-component condensation of propan-2-one with formaldehyde and propane-2-thiol in the presence of sodium hydroxide . The reaction is carried out at room temperature, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The isopropylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism by which 4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one exerts its effects is primarily through its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the dithiol-2-one core allows for redox reactions, which can modulate its chemical behavior and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Comparison: Compared to similar compounds, 4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one is unique due to its specific dithiol-2-one core and the presence of two isopropylthio groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. For instance, while Probucol is primarily used as an antioxidant and lipid-lowering agent, this compound’s applications are more diverse, spanning chemistry, biology, medicine, and industry.
Propriétés
Numéro CAS |
77102-71-7 |
|---|---|
Formule moléculaire |
C9H14OS4 |
Poids moléculaire |
266.5 g/mol |
Nom IUPAC |
4,5-bis(propan-2-ylsulfanyl)-1,3-dithiol-2-one |
InChI |
InChI=1S/C9H14OS4/c1-5(2)11-7-8(12-6(3)4)14-9(10)13-7/h5-6H,1-4H3 |
Clé InChI |
ZCQFSBWIPNKUQX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=C(SC(=O)S1)SC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



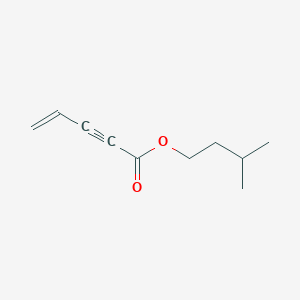
![N,N',N''-{Phosphanetriyltris[(4,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14431061.png)
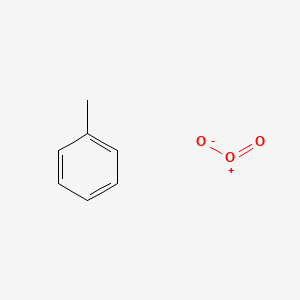

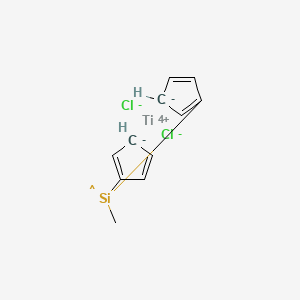
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)
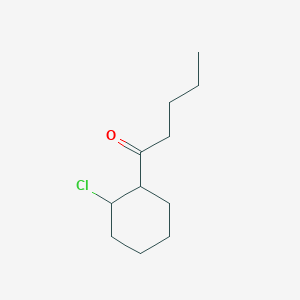

![1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14431108.png)


